8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-(4-methoxyphenyl)-1,4-Dioxaspiro[45]decane-8-carbonitrile is a chemical compound with the molecular formula C14H17NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of 4-cyanocyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions usually involve heating the reactants at a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- 8-Methylene-1,4-dioxaspiro[4.5]decane
Uniqueness
8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5263-42-3 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
InChI |
InChI=1S/C16H19NO3/c1-18-14-4-2-13(3-5-14)15(12-17)6-8-16(9-7-15)19-10-11-20-16/h2-5H,6-11H2,1H3 |
InChI Key |
CKCLQQWZUYNFPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)C#N |
Origin of Product |
United States |
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